Cystemustine

Beschreibung

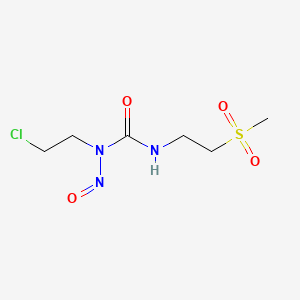

structure given in first source

Structure

3D Structure

Eigenschaften

CAS-Nummer |

79955-36-5 |

|---|---|

Molekularformel |

C6H12ClN3O4S |

Molekulargewicht |

257.70 g/mol |

IUPAC-Name |

1-(2-chloroethyl)-3-(2-methylsulfonylethyl)-1-nitrosourea |

InChI |

InChI=1S/C6H12ClN3O4S/c1-15(13,14)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11) |

InChI-Schlüssel |

IUOVOJHLRFQQNS-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)CCNC(=O)N(CCCl)N=O |

Andere CAS-Nummern |

79955-36-5 |

Synonyme |

CMSO2EN2 cystemustine N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cystemustine: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystemustine, chemically identified as N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a promising chloroethylnitrosourea (CENU) compound with significant antitumor activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological effects. Cystemustine operates primarily as a DNA alkylating agent, a mechanism common to CENUs, leading to the formation of DNA cross-links and subsequent cell death. A noteworthy aspect of its activity is the induction of redifferentiation in melanoma cells, suggesting a more complex mechanism of action beyond simple cytotoxicity. Furthermore, its efficacy is enhanced in combination with methionine restriction, highlighting a unique interplay with cancer cell metabolism. This document details experimental protocols for its synthesis and analysis, and explores the signaling pathways implicated in its anticancer effects, providing a valuable resource for researchers in oncology and drug development.

Chemical Structure and Identification

Cystemustine is a synthetic organosulfur and organochloride compound belonging to the class of nitrosoureas. Its chemical structure combines a chloroethylnitrosourea moiety, responsible for its alkylating activity, with a methylsulfonylethyl group.

Chemical Name: N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea

Molecular Formula: C6H12ClN3O4S

Structure:

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 1-(2-chloroethyl)-1-nitroso-3-(2-(methylsulfonyl)ethyl)urea |

| CAS Number | Not explicitly found, but related compounds are referenced. |

| SMILES | C(CS(=O)(=O)C)NC(=O)N(CCCl)N=O |

Physicochemical Properties

| Property | Predicted/Inferred Value | Reference/Method |

| Molecular Weight | 273.70 g/mol | Calculated |

| Melting Point | Data not available | Experimental determination needed |

| Boiling Point | Data not available | Experimental determination needed |

| Solubility | Likely soluble in organic solvents like DMSO and ethanol.[1] | Inferred from similar compounds |

| pKa | Data not available | Experimental determination needed |

| LogP | -0.48 (Predicted for a related sulfinyl analog)[2] | Computational prediction |

Synthesis of Cystemustine

The synthesis of cystemustine involves a multi-step process. While a detailed, step-by-step protocol from a single source is not available, the general synthetic pathways for related N'-(2-chloroethyl)-N-nitrosoureas can be adapted.[2] The synthesis generally involves the reaction of a suitable amine precursor with 2-chloroethyl isocyanate followed by nitrosation.

Experimental Protocol (General Outline):

-

Synthesis of the Urea (B33335) Precursor: N-(2-(methylsulfonyl)ethyl)amine is reacted with 2-chloroethyl isocyanate in an inert solvent (e.g., dichloromethane) to form the urea precursor, 1-(2-chloroethyl)-3-(2-(methylsulfonyl)ethyl)urea. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).

-

Nitrosation: The urea precursor is then nitrosated to introduce the nitroso group. This is commonly achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, in an acidic medium (e.g., formic acid or hydrochloric acid) at low temperatures (0-5 °C) to prevent degradation of the product.

-

Purification: The final product, cystemustine, is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a pure solid.

Characterization: The structure and purity of the synthesized cystemustine should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Analytical Methods

The analysis of cystemustine can be performed using various chromatographic and spectroscopic techniques. Given its structural similarity to other nitrosoureas and cysteamine (B1669678) derivatives, established methods for these compounds can be adapted.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS:

-

Principle: Reversed-phase HPLC is a suitable method for the separation and quantification of cystemustine. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][4]

-

Detection: UV detection can be used, although for higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended.[5][6][7][8]

-

Experimental Protocol (General Outline for LC-MS/MS):

-

Sample Preparation: Plasma or tissue samples containing cystemustine would likely require protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for cystemustine and an internal standard.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of cystemustine.

-

Experimental Protocol (General Outline):

-

Sample Preparation: Dissolve a pure sample of cystemustine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete assignment of all proton and carbon signals.

-

Expected ¹H NMR Chemical Shifts: Signals for the protons of the chloroethyl and methylsulfonylethyl groups would be expected in the aliphatic region of the spectrum.

-

Expected ¹³C NMR Chemical Shifts: Resonances for the carbonyl carbon of the urea, and the carbons of the chloroethyl and methylsulfonylethyl moieties would be observed.

-

Mechanism of Action and Signaling Pathways

Cystemustine's primary mechanism of action is through its function as a DNA alkylating agent, a characteristic of chloroethylnitrosoureas.[9]

DNA Alkylation:

Resistance Mechanism - MGMT:

A key mechanism of resistance to cystemustine and other CENUs is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT can remove the alkyl adducts from the O⁶ position of guanine before they can form cytotoxic cross-links.

Induction of Melanoma Redifferentiation:

Beyond DNA damage, cystemustine has been observed to induce redifferentiation in melanoma cells, characterized by changes in cell morphology, increased pigmentation (melanogenesis), and alterations in phospholipid metabolism.[9] This suggests that cystemustine may modulate specific signaling pathways that control cell differentiation. The precise mechanisms are still under investigation, but may involve pathways that regulate tyrosinase, a key enzyme in melanin (B1238610) synthesis.[10][11][12]

Interaction with Methionine Metabolism

Clinical and preclinical studies have demonstrated that the efficacy of cystemustine is enhanced when combined with a methionine-free diet.[13][14][15] Methionine is an essential amino acid crucial for cancer cell proliferation and survival. Methionine restriction can sensitize tumor cells to chemotherapy by several mechanisms.

Workflow for Investigating Cystemustine and Methionine Restriction:

Potential Signaling Pathways Involved in Methionine Restriction Synergy:

Methionine restriction has been shown to affect several signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cancer cell growth and survival.[3][13] The synergy with cystemustine could be due to the downregulation of DNA repair mechanisms like MGMT and the induction of a cellular state more susceptible to DNA damage.

Conclusion

Cystemustine is a chloroethylnitrosourea with a well-defined mechanism of action as a DNA alkylating agent. Its unique properties, including the induction of melanoma redifferentiation and its synergistic effect with methionine restriction, make it a compound of significant interest for further research and development in oncology. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with outlined experimental approaches to facilitate future investigations into its therapeutic potential. Further studies are warranted to fully elucidate its physicochemical properties and the detailed signaling pathways underlying its diverse biological effects.

References

- 1. youtube.com [youtube.com]

- 2. Page loading... [guidechem.com]

- 3. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of methionine dependence in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. synchemia.com [synchemia.com]

- 8. researchgate.net [researchgate.net]

- 9. Chloroethyl nitrosourea | C8H13ClN4O3 | CID 384189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stimulation of tyrosinase in human melanocytes by pro-opiomelanocortin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Cl- on tyrosinase: complex inhibition kinetics and biochemical implication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methionine restriction and cancer treatment: a systems biology study of yeast to investigate the possible key players - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. N′-(2-Chloroethyl)-N-(4-methylcyclohexyl)-N-nitrosourea | TargetMol [targetmol.com]

An In-Depth Technical Guide to the Synthesis of Cystemustine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystemustine, N'-(2-chloroethyl)-N-(2-mercaptoethyl)-N-nitrosourea, is a promising chloroethylnitrosourea (CENU) antitumor agent. As a member of the nitrosourea (B86855) class of chemotherapeutics, its primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links.[1] This damage triggers cell cycle arrest and ultimately induces apoptosis in cancer cells.[2][3][4] This technical guide provides a comprehensive overview of the synthesis of Cystemustine and its analogs, detailed experimental protocols, and an examination of its mechanism of action, including relevant signaling pathways.

Synthesis of Cystemustine and Its Analogs

The synthesis of Cystemustine and its analogs generally follows a multi-step process involving the preparation of a substituted urea (B33335) precursor, followed by a nitrosation reaction. The key challenge lies in the controlled introduction of the reactive N-nitroso group. Several synthetic pathways have been developed for Cystemustine analogs, particularly those with modified sulfur moieties.

A common precursor for Cystemustine synthesis is cysteamine (B1669678) (2-mercaptoethylamine). The synthesis of cysteamine hydrochloride can be achieved through various methods, including the hydrolysis of 2-mercaptothiazoline, which is itself prepared from ethanolamine (B43304) and carbon disulfide.

The general synthetic approach for chloroethylnitrosoureas involves the reaction of a primary amine with 2-chloroethyl isocyanate to form the corresponding urea, which is then nitrosated. For Cystemustine and its analogs, the synthesis is more nuanced due to the presence of the sulfur atom, which can be susceptible to oxidation.

Three primary synthetic pathways have been described for analogs of Cystemustine where the thiol group is oxidized to a sulfinyl or sulfonyl group. These pathways offer flexibility in the synthesis of a variety of analogs for structure-activity relationship (SAR) studies.

Quantitative Data on the Synthesis of Cystemustine Analogs

The following table summarizes the quantitative data for the synthesis of key intermediates and analogs of Cystemustine. The data is compiled from analogous reactions for similar compounds due to the limited availability of specific quantitative data for Cystemustine itself.

| Compound Name | Starting Materials | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| Cysteamine Hydrochloride | Ethanolamine, Sulfuric Acid, Carbon Disulfide | Hydrochloric Acid | Water | - | >90 | [Patent CN109503441B] |

| 1,3-bis(2-chloroethyl)urea | 2-chloroethylamine hydrochloride | 1,1'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | 2 hours | - | [Patent WO2017154019A1] |

| N'-(2-chloroethyl)-N-nitrosoureas | Substituted Urea Precursor | Sodium Nitrite (B80452), Formic Acid | Dichloromethane | - | - | [Patent US10519104B2] |

| MeCCNU Analogs | Substituted Cyclohexylamines, 2-chloroethyl isocyanate | Nitrosyl chloride | - | - | - | [5] |

Experimental Protocols

General Procedure for the Synthesis of a Chloroethylurea Precursor

This protocol is a general representation based on the synthesis of similar chloroethylnitrosoureas.

Materials:

-

Substituted amine (e.g., a cysteamine derivative)

-

2-Chloroethyl isocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the substituted amine in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of 2-chloroethyl isocyanate in the same anhydrous solvent to the cooled amine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the resulting urea precursor by recrystallization or column chromatography.

General Procedure for the Nitrosation of the Urea Precursor

Caution: Nitrosating agents are highly reactive and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Chloroethylurea precursor

-

Nitrosating agent (e.g., sodium nitrite in formic acid, or nitrosyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

Dissolve the chloroethylurea precursor in the anhydrous solvent.

-

Cool the solution to a low temperature (typically -10°C to 0°C).

-

Slowly add the nitrosating agent to the cooled solution while maintaining the low temperature and stirring vigorously.

-

Continue stirring at low temperature for the specified reaction time.

-

Quench the reaction by the addition of a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure at low temperature to yield the crude nitrosourea product.

-

Purify the product quickly, often by chromatography on silica (B1680970) gel at low temperature, as nitrosoureas can be unstable.

Mechanism of Action and Signaling Pathways

Cystemustine exerts its cytotoxic effects primarily through the alkylation of DNA. As a chloroethylnitrosourea, it undergoes spontaneous chemical decomposition in vivo to generate a reactive chloroethyldiazonium hydroxide (B78521) intermediate. This intermediate can then alkylate nucleophilic sites on DNA bases, with a preference for the O⁶-position of guanine (B1146940).

This initial alkylation can then lead to the formation of a highly cytotoxic interstrand cross-link between guanine and cytosine residues on opposite DNA strands.[1] These cross-links prevent DNA replication and transcription, leading to cell cycle arrest, primarily in the S and G2 phases.[2] The resulting DNA damage activates DNA damage response (DDR) pathways, which, if the damage is irreparable, trigger apoptosis.

The apoptotic signaling cascade initiated by Cystemustine-induced DNA damage is believed to be p53-dependent in many cases.[3][4] The accumulation of DNA damage leads to the activation of p53, which in turn can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.

Below are diagrams illustrating the general synthetic workflow for Cystemustine analogs and the proposed signaling pathway for Cystemustine-induced apoptosis.

Caption: General synthetic workflow for Cystemustine analogs.

Caption: Proposed signaling pathway for Cystemustine-induced apoptosis.

References

- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chloroethylnitrosourea-induced cell death and genotoxicity: cell cycle dependence and the role of DNA double-strand breaks, HR and NHEJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N,N’-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the DNA Alkylation Mechanism of Cystemustine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystemustine, N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a chloroethylnitrosourea (CENU) derivative that exhibits antitumor activity, particularly against melanoma and glioma.[1][2] Its cytotoxic effects are primarily mediated through the alkylation of DNA, a process that introduces lesions that can block DNA replication and transcription, ultimately leading to cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying cystemustine-induced DNA alkylation, methodologies for its study, and the cellular responses to the ensuing DNA damage.

Introduction: The Chloroethylnitrosourea Class of Alkylating Agents

Cystemustine belongs to the family of chloroethylnitrosoureas (CENUs), a class of chemotherapy drugs known for their ability to cross the blood-brain barrier.[3] The therapeutic efficacy of CENUs is intrinsically linked to their capacity to chemically modify DNA. This process is initiated by the non-enzymatic decomposition of the CENU molecule under physiological conditions, generating reactive electrophilic species that readily attack nucleophilic sites on DNA bases.[4][5]

Cystemustine: Chemical Structure and Decomposition

The chemical integrity of cystemustine is crucial for its mechanism of action. Its structure, featuring a 2-chloroethyl-nitrosourea moiety, is designed for spontaneous decomposition to yield DNA-alkylating intermediates.

-

Decomposition Pathway: Under physiological conditions, cystemustine undergoes a series of chemical rearrangements. A key step is the formation of a highly reactive 2-chloroethyldiazonium ion. This unstable intermediate is a potent electrophile that readily reacts with nucleophilic centers in DNA. A secondary reactive species, an isocyanate, is also generated, which can carbamoylate proteins.

References

- 1. An HPLC-tandem mass spectrometry method for simultaneous detection of alkylated base excision repair products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Cystemustine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystemustine, a chloroethylnitrosourea (CENU), is an alkylating agent that has been investigated for its anticancer properties, particularly in melanoma and glioma.[1][2] Its mechanism of action, like other CENUs, is primarily attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the available in vitro data on Cystemustine's cytotoxicity, focusing on its mechanism of action, experimental protocols for its evaluation, and the signaling pathways involved.

Core Mechanism of Action: DNA Alkylation and Cellular Response

Cystemustine exerts its cytotoxic effects primarily through the alkylation of DNA. As a chloroethylnitrosourea, it can form highly reactive chloroethyl cations that bind to nucleophilic sites on DNA bases, particularly the O6 position of guanine (B1146940). This leads to the formation of O6-chloroethylguanine adducts, which can then undergo an intramolecular rearrangement to form a 1,2-(guanyl)-ethane cross-link. These interstrand cross-links are highly cytotoxic as they prevent DNA replication and transcription, ultimately triggering cell death pathways.

A key determinant of cellular resistance to Cystemustine and other CENUs is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT).[1][2] This "suicide" enzyme directly reverses the DNA alkylation by transferring the alkyl group from the O6 position of guanine to one of its own cysteine residues. High levels of MGMT activity in cancer cells can therefore significantly reduce the efficacy of Cystemustine by repairing the DNA damage before it can trigger cell death.

Synergistic Effects with Methionine Restriction

Numerous studies have explored the combination of Cystemustine with a methionine-free diet, revealing a synergistic enhancement of its cytotoxic effects.[1][3] Methionine is an essential amino acid crucial for cancer cell growth and metabolism.[4][5] Its depletion can induce several changes in tumor cells that sensitize them to alkylating agents like Cystemustine:

-

Cell Cycle Arrest: Methionine restriction can cause cancer cells to arrest in the S and G2 phases of the cell cycle.[1] This can enhance the efficacy of DNA-damaging agents that are more effective against actively replicating cells.

-

Apoptosis Induction: Depletion of methionine has been shown to induce apoptosis in cancer cells.[1]

-

Reduced MGMT Activity: A methionine-free diet has been associated with reduced MGMT activity, thereby increasing the susceptibility of cancer cells to Cystemustine.[1]

Quantitative Data on Cytotoxicity

Detailed in vitro studies providing specific IC50 values for Cystemustine across a wide range of cancer cell lines are not extensively available in the public domain. The cytotoxic effects of a related compound, cysteamine, have been studied, but these results are not directly transferable to Cystemustine. The cytotoxicity of any given compound, including Cystemustine, is expected to vary significantly between different cell lines due to their unique biological characteristics and resistance mechanisms.[6]

For context, the following table summarizes the type of data that would be presented had specific studies on Cystemustine's in vitro cytotoxicity been available.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay Method | Reference |

| Hypothetical Data | |||||

| A375 | Malignant Melanoma | Data Not Available | 72 | MTT Assay | N/A |

| U87 MG | Glioblastoma | Data Not Available | 72 | MTT Assay | N/A |

| MCF-7 | Breast Cancer | Data Not Available | 72 | MTT Assay | N/A |

| HCT116 | Colon Cancer | Data Not Available | 72 | MTT Assay | N/A |

Experimental Protocols

The following sections detail standardized protocols that are typically employed to assess the in vitro cytotoxicity of compounds like Cystemustine.

Cell Viability and Cytotoxicity Assays

A common method to determine the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of Cystemustine (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the compound concentration.[7]

Apoptosis Assays

To determine if cell death is occurring via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with Cystemustine at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Visualizations

The cytotoxic effects of Cystemustine are intrinsically linked to the cellular DNA damage response (DDR). Upon DNA alkylation by Cystemustine, cells activate a complex network of signaling pathways to either repair the damage or initiate programmed cell death.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a compound like Cystemustine.

Cystemustine's Proposed Mechanism of Action

The diagram below outlines the proposed signaling pathway leading to cell death following Cystemustine treatment.

References

- 1. Phase II Trial of the Association of a Methionine-free Diet with Cystemustine Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]

- 2. Cystemustine INSERM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Methionine Restriction and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cystemustine: Molecular Characteristics, Preclinical Research, and Clinical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystemustine, a chloroethyl-nitrosourea derivative, is an antineoplastic agent that has demonstrated notable activity against melanoma and glioma. Its mechanism of action extends beyond the typical DNA alkylation and interstrand cross-linking characteristic of its class, also inducing cellular redifferentiation. This guide provides a comprehensive overview of Cystemustine, detailing its molecular properties, mechanism of action, and key findings from preclinical and clinical investigations, with a particular focus on its synergistic effects when combined with a methionine-free diet. The information is presented to support further research and drug development efforts in oncology.

Molecular Profile of Cystemustine

Cystemustine is chemically identified as N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N'-nitrosourea. Its molecular formula and weight have been determined, providing the fundamental data for dosage calculations and further chemical analysis. A closely related compound, N'-(2-chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea, has a molecular formula of C6H12ClN3O3S.

| Property | Value |

| Chemical Name | N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N'-nitrosourea |

| Molecular Formula | C6H12ClN3O4S |

| Molecular Weight | 257.70 g/mol |

Mechanism of Action

The primary antitumor effect of Cystemustine, like other chloroethyl-nitrosoureas, involves the alkylation of DNA. This process leads to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.

Beyond this direct DNA-damaging effect, preclinical studies have revealed that Cystemustine can induce redifferentiation in melanoma cells. This is characterized by observable changes in cell morphology and pigmentation, suggesting an interference with the cell cycle and proliferation programs at a level beyond simple DNA damage.

A key factor in the efficacy of Cystemustine is its interaction with the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). AGT can repair the DNA lesions induced by nitrosoureas, thus contributing to chemoresistance. The activity of AGT can influence tumor cell sensitivity to Cystemustine, making it a critical consideration in therapeutic strategies.

Caption: Simplified overview of Cystemustine's dual antitumor activity.

Preclinical and Clinical Investigations

Cystemustine has been the subject of several preclinical and clinical studies, particularly for the treatment of metastatic melanoma and recurrent glioma. A significant area of investigation has been its use in combination with a methionine-free diet, which has shown to enhance its therapeutic efficacy.

Experimental Protocol: Phase II Clinical Trial of Cystemustine with a Methionine-Free Diet

A notable phase II clinical trial investigated the safety and efficacy of combining a one-day methionine-free diet with Cystemustine administration in patients with metastatic melanoma or recurrent glioma.

Patient Population:

-

Patients with histologically confirmed metastatic melanoma or recurrent high-grade glioma.

Treatment Regimen:

-

Cystemustine: Administered at a dose of 60 mg/m² every two weeks.[1][2]

-

Methionine-Free Diet: A specialized diet was consumed for one full day prior to each Cystemustine infusion.[1][2]

-

Cycles: Patients received a median of four treatment cycles.[1][2]

Assessments:

-

Toxicity: Monitored using the World Health Organization (WHO) grading system. The primary toxicities observed were hematological, including thrombocytopenia, leucopenia, and neutropenia.[1]

-

Nutritional Status: Assessed through physical examination and relevant biochemical markers. The combination therapy was generally well-tolerated from a nutritional standpoint.[1]

-

Response: Evaluated based on standard oncological criteria. The trial reported a median disease-free survival of 1.8 months and a median overall survival of 4.6 months, with some patients experiencing long-duration disease stabilization.[1]

References

- 1. N′-(2-Chloroethyl)-N-(4-methylcyclohexyl)-N-nitrosourea | TargetMol [targetmol.com]

- 2. A new O6-alkylguanine-DNA alkyltransferase inhibitor associated with a nitrosourea (cystemustine) validates a strategy of melanoma-targeted therapy in murine B16 and human-resistant M4Beu melanoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

Cystemustine: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystemustine, or N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a chloroethylnitrosourea (CENU) derivative that has been investigated for its antitumor activity, particularly in melanoma and glioma. As a member of the CENU class of alkylating agents, its primary mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of Cystemustine, with a focus on the experimental data and protocols that have defined its scientific understanding.

Discovery and History

Cystemustine was developed by the French National Institute of Health and Medical Research (INSERM). The synthesis and initial antitumor evaluation of Cystemustine and related compounds were first described by Madelmont et al. in 1985[1]. These novel cysteamine (B1669678) (2-chloroethyl)nitrosoureas were designed as analogues of a promising antineoplastic agent and were initially evaluated for their efficacy against L1210 leukemia in mice[1]. Subsequent preclinical and clinical development focused on its potential as a treatment for solid tumors, most notably malignant melanoma and high-grade gliomas.

Chemical Synthesis

The synthesis of Cystemustine involves a multi-step chemical process. While various synthetic pathways for related nitrosoureas exist, the core methodology for Cystemustine has been established.

Experimental Protocol: Synthesis of Cystemustine

This protocol is a generalized representation based on synthetic strategies for related compounds and should be adapted and optimized based on the original detailed publication by Madelmont et al. (1985).

Materials:

-

Precursor amine

-

2-chloroethyl isocyanate

-

Sodium nitrite

-

Formic acid

-

Appropriate solvents (e.g., dichloromethane, water)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Urea (B33335) Formation: The precursor amine is reacted with 2-chloroethyl isocyanate in an appropriate solvent, such as dichloromethane, at a controlled temperature (e.g., 0°C to room temperature) to yield the corresponding chloroethylurea intermediate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by crystallization or column chromatography.

-

Nitrosation: The purified chloroethylurea is subjected to nitrosation to introduce the N-nitroso group. This is typically achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, in an acidic medium like formic acid or aqueous hydrochloric acid, at a low temperature (e.g., 0°C). The reaction is carefully controlled to prevent side reactions.

-

Work-up and Purification: After the nitrosation is complete, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude Cystemustine product is then purified to a high degree of purity using techniques such as column chromatography or recrystallization.

-

Characterization: The final product is characterized by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its chemical structure and purity.

Mechanism of Action

The primary antitumor effect of Cystemustine is mediated through its ability to induce DNA damage in cancer cells.[2] As a chloroethylnitrosourea, it functions as an alkylating agent.

DNA Cross-Linking

Upon administration, Cystemustine undergoes chemical decomposition to form reactive intermediates, including a chloroethyldiazonium ion. This highly reactive species can then alkylate nucleophilic sites on DNA bases, primarily the O^6 position of guanine. This initial monofunctional alkylation is followed by a slower, intramolecular rearrangement that leads to the formation of an interstrand DNA cross-link. This cross-link covalently joins the two strands of the DNA double helix, preventing their separation and thereby blocking DNA replication and transcription. This ultimately triggers cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest and Apoptosis

Studies have shown that treatment with Cystemustine can induce cell cycle arrest, particularly in the S and G2 phases.[2] This arrest is a cellular response to the extensive DNA damage caused by the drug. If the DNA damage is too severe to be repaired, the cell activates apoptotic pathways to undergo programmed cell death.

Signaling Pathway of Cystemustine-Induced Cell Death

Caption: Cystemustine's mechanism of action.

Preclinical Studies

The antitumor activity of Cystemustine has been evaluated in various preclinical models, primarily focusing on melanoma and glioma.

In Vitro Studies

In vitro studies using cancer cell lines have been instrumental in elucidating the cytotoxic effects and mechanism of action of Cystemustine. These studies typically involve treating cancer cells with varying concentrations of the drug and assessing cell viability, cell cycle distribution, and markers of apoptosis.

In Vivo Studies: Animal Models

B16 Melanoma Model: The B16 melanoma model in syngeneic C57BL/6 mice is a widely used preclinical model to evaluate the efficacy of antimelanoma agents.

Cell Culture:

-

B16-F10 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

Animal Model:

-

Female C57BL/6 mice, 6-8 weeks old, are used.

Tumor Implantation:

-

B16-F10 cells are harvested from culture flasks using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at a concentration of 2.5 x 10^5 cells/100 µL.

-

Mice are anesthetized, and the right flank is shaved and sterilized.

-

100 µL of the cell suspension (2.5 x 10^5 cells) is injected subcutaneously into the right flank of each mouse.

Treatment:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

-

Cystemustine is dissolved in a suitable vehicle (e.g., saline or ethanol/saline mixture) and administered to the treatment group via intravenous (i.v.) or intraperitoneal (i.p.) injection at a predetermined dose and schedule. The control group receives the vehicle only.

Endpoint Analysis:

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.

-

Animal body weight and general health are monitored throughout the study.

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry).

Glioma Xenograft Model: Human glioma cell lines, such as U87 MG, are often used to establish intracranial or subcutaneous xenografts in immunodeficient mice (e.g., nude or SCID mice).

Cell Culture:

-

U87 MG human glioblastoma cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% non-essential amino acids, 1% sodium pyruvate, and 1% penicillin-streptomycin.

Animal Model:

-

Female athymic nude mice, 6-8 weeks old.

Tumor Implantation (Subcutaneous):

-

U87 MG cells are prepared as described for the B16 model.

-

A cell suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.

Treatment and Endpoint Analysis:

-

Treatment protocols and endpoint analyses are similar to those described for the B16 melanoma model.

Clinical Development

Cystemustine has been evaluated in several Phase I and Phase II clinical trials, primarily in patients with advanced malignant melanoma and recurrent high-grade glioma.

Combination Therapy with Methionine Restriction

A notable aspect of Cystemustine's clinical investigation is its use in combination with a methionine-free diet. Preclinical studies suggested that methionine restriction could potentiate the antitumor effects of CENUs.[2] This led to clinical trials evaluating the safety and efficacy of this combination therapy.

Summary of Clinical Trial Data

The following tables summarize key quantitative data from published Phase II clinical trials of Cystemustine.

Table 1: Cystemustine in Malignant Melanoma

| Study Reference | Phase | Number of Patients | Dosage | Response Rate (CR+PR) | Median Overall Survival | Key Toxicities (Grade 3/4) |

| Cure et al., 1999 | II | 44 | 90 mg/m² i.v. every 2 weeks | 11% | Not Reported | Neutropenia (39%), Thrombocytopenia (42%) |

| Thivat et al., 2009 | II | 20 (Melanoma) | 60 mg/m² i.v. every 2 weeks + Methionine-free diet | 0% | 4.6 months | Thrombocytopenia (36%), Leukopenia (27%), Neutropenia (27%) |

Table 2: Cystemustine in High-Grade Glioma

| Study Reference | Phase | Number of Patients | Dosage | Response Rate (CR+PR) | Median Overall Survival | Key Toxicities (Grade 3/4) |

| Chollet et al., 1997 | II | 37 | 60 mg/m² i.v. every 2 weeks | 10.8% | Not Reported | Neutropenia (29.7%), Thrombocytopenia (27%), Leukopenia (16.2%) |

| Thivat et al., 2009 | II | 2 (Glioma) | 60 mg/m² i.v. every 2 weeks + Methionine-free diet | 0% | 4.6 months (combined cohort) | Thrombocytopenia (36%), Leukopenia (27%), Neutropenia (27%) (combined cohort) |

CR: Complete Response, PR: Partial Response

Conclusion

Cystemustine is a chloroethylnitrosourea with a well-defined mechanism of action centered on DNA alkylation and cross-linking. Its development has provided valuable insights into the treatment of melanoma and glioma. While clinical trials have shown modest efficacy as a single agent, its investigation in combination with metabolic therapies like methionine restriction highlights ongoing efforts to enhance the therapeutic potential of alkylating agents. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of oncology.

References

Spectroscopic Analysis of Cystemustine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a predictive guide to the spectroscopic analysis of Cystemustine. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for Cystemustine, the quantitative data presented herein is predicted based on the known spectral characteristics of its constituent chemical moieties: the chloroethylnitrosourea (CENU) group and the cysteamine-derived N-(2-(methylsulfonyl)ethyl) group. This guide is intended for informational and research planning purposes. Experimental verification is required to confirm these predictions.

Introduction

Cystemustine, N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a promising chloroethylnitrosourea (CENU) derivative with significant antitumor activity, particularly against melanoma. Its mechanism of action is understood to involve the alkylation and cross-linking of DNA, leading to cytotoxicity in cancer cells. A thorough understanding of its chemical structure and purity is paramount for drug development, quality control, and mechanistic studies. Spectroscopic analysis provides the foundational data for such characterization.

This technical guide outlines the predicted spectroscopic profile of Cystemustine across several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to guide researchers in the analytical characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for Cystemustine. These predictions are derived from the analysis of structurally related compounds, including other nitrosoureas (e.g., carmustine, lomustine) and cysteamine (B1669678) derivatives.[1][2][3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of Cystemustine in solution. The predicted chemical shifts are provided for both proton (¹H) and carbon-13 (¹³C) nuclei.

Table 1: Predicted ¹H NMR Spectral Data for Cystemustine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.9 - 9.2 | Broad Singlet | 1H | NH -C(O) | Exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |

| ~4.1 - 4.3 | Triplet | 2H | N-CH₂-CH₂-Cl | |

| ~3.6 - 3.8 | Triplet | 2H | N-CH₂-CH₂ -Cl | |

| ~3.7 - 3.9 | Triplet | 2H | N-CH₂-CH₂-SO₂CH₃ | |

| ~3.3 - 3.5 | Triplet | 2H | N-CH₂ -CH₂-SO₂CH₃ | |

| ~3.0 - 3.2 | Singlet | 3H | SO₂CH₃ |

Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for Cystemustine

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~150 - 155 | C =O (Urea) | |

| ~50 - 55 | N-CH₂-C H₂-SO₂CH₃ | |

| ~45 - 50 | N-C H₂-CH₂-SO₂CH₃ | |

| ~40 - 45 | C H₃-SO₂ | |

| ~40 - 45 | N-CH₂-C H₂-Cl | |

| ~30 - 35 | N-C H₂-CH₂-Cl |

Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of Cystemustine, aiding in its identification and structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique.

Table 3: Predicted Mass Spectrometry Data for Cystemustine (Positive Ion ESI-MS)

| m/z (Daltons) | Ion Species | Predicted Fragmentation Pathway |

| ~292.03 | [M+H]⁺ | Protonated molecular ion (based on C₆H₁₃ClN₃O₄S) |

| ~274.02 | [M-H₂O+H]⁺ | Loss of water |

| ~262.03 | [M-NO+H]⁺ | Loss of the nitroso group |

| ~244.02 | [M-NO-H₂O+H]⁺ | Subsequent loss of water after nitroso group loss |

| ~182.06 | [C₄H₁₀N₂O₃S+H]⁺ | Cleavage of the N-N bond and loss of the chloroethyl group |

| ~110.02 | [C₂H₅ClN]⁺ | Chloroethylamino fragment |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in Cystemustine based on their characteristic vibrational frequencies.

Table 4: Predicted FT-IR Absorption Bands for Cystemustine

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3300 - 3400 | Medium | N-H | Stretching |

| ~2900 - 3000 | Medium | C-H (alkyl) | Stretching |

| ~1710 - 1740 | Strong | C=O (Urea) | Stretching |

| ~1480 - 1520 | Strong | N=O | Stretching |

| ~1300 - 1350 | Strong | S=O (Sulfone) | Asymmetric Stretching |

| ~1120 - 1160 | Strong | S=O (Sulfone) | Symmetric Stretching |

| ~1050 - 1100 | Medium | N-N | Stretching |

| ~650 - 750 | Strong | C-Cl | Stretching |

Sample preparation: KBr pellet or thin film.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitrosourea (B86855) and sulfone groups are the primary chromophores in Cystemustine.

Table 5: Predicted UV-Vis Absorption Data for Cystemustine

| λmax (nm) | Molar Absorptivity (ε) | Chromophore | Transition |

| ~230 - 250 | Moderate | N-N=O | n → π |

| Below 220 | Strong | C=O, SO₂ | π → π |

Solvent: Ethanol or Methanol (B129727).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Cystemustine.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Cystemustine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

NMR tubes (5 mm)

-

Tetramethylsilane (TMS) internal standard

-

NMR spectrometer (300 MHz or higher)

Procedure:

-

Accurately weigh the Cystemustine sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

-

Add a small amount of TMS as an internal reference (0 ppm).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal.

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Cystemustine.

Materials:

-

Cystemustine sample

-

HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)

-

Formic acid (for mobile phase modification)

-

LC-MS system with an ESI source

Procedure:

-

Prepare a stock solution of Cystemustine (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the initial mobile phase composition.

-

Set up the LC method. A C18 column is typically suitable. A gradient elution from a high aqueous content mobile phase (e.g., 95% water with 0.1% formic acid) to a high organic content mobile phase (e.g., 95% acetonitrile with 0.1% formic acid) is recommended.

-

Set up the ESI-MS parameters. Operate in positive ion mode. Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature.

-

Inject the sample into the LC-MS system.

-

Acquire full scan mass spectra to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups in Cystemustine.

Materials:

-

Cystemustine sample (1-2 mg)

-

FT-IR grade Potassium Bromide (KBr)

-

Mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure (KBr Pellet Method):

-

Thoroughly grind ~100 mg of dry KBr in an agate mortar and pestle.

-

Add 1-2 mg of the Cystemustine sample to the KBr and mix thoroughly by grinding.

-

Transfer the mixture to a pellet press die.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Perform a background scan with an empty sample holder and subtract it from the sample spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of Cystemustine.

Materials:

-

Cystemustine sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of Cystemustine in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the cuvette containing the Cystemustine solution.

-

Scan the sample over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a compound like Cystemustine.

Caption: Workflow for Spectroscopic Characterization of Cystemustine.

Mechanism of Action: DNA Alkylation

Cystemustine functions as a DNA alkylating agent. The following diagram illustrates the key steps in its proposed mechanism of action.

Caption: Proposed Mechanism of Cystemustine-Induced DNA Damage.

References

Cystemustine's Effect on Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystemustine, a member of the chloroethylnitrosourea (CENU) class of alkylating agents, is a cytotoxic drug with activity against malignancies such as melanoma and glioma.[1][2] Its mechanism of action is intrinsically linked to its ability to induce DNA damage, which consequently perturbs cell cycle progression—a critical determinant of its anticancer efficacy. This technical guide provides an in-depth overview of the known effects of cystemustine on the cell cycle, drawing from preclinical and clinical data. While much of the specific research on cystemustine's cell cycle effects has been conducted in combination with methionine restriction, this document also extrapolates from the well-established mechanisms of the broader CENU class to provide a comprehensive model of its action. This guide details the molecular pathways implicated in cystemustine-induced cell cycle arrest and provides relevant experimental methodologies for researchers in the field.

Introduction: Cystemustine and the Cell Cycle

Cystemustine exerts its cytotoxic effects primarily through the alkylation of DNA. As a chloroethylnitrosourea, it spontaneously decomposes to form reactive electrophilic intermediates, such as chloroethyl carbonium ions.[3][4] These intermediates covalently bind to nucleophilic sites on DNA bases, leading to the formation of interstrand and intrastrand cross-links.[3][4] The presence of these DNA lesions triggers a cellular DNA Damage Response (DDR), a complex signaling network that senses DNA damage and orchestrates cellular outcomes, including cell cycle arrest, DNA repair, or apoptosis.[5]

Cell cycle arrest is a crucial component of the DDR, providing the cell with an opportunity to repair damaged DNA before it is propagated during replication (S phase) or mitosis (M phase). The primary mechanism by which cystemustine is understood to impact cell cycle progression is through the induction of arrest at the S and G2/M phases.[1] This effect is particularly pronounced when used in combination with methionine restriction, a strategy that has been shown to sensitize cancer cells to alkylating agents.[1]

Quantitative Analysis of Cell Cycle Distribution

Direct quantitative data from preclinical studies on the effects of cystemustine as a single agent on cell cycle distribution is limited in the available literature. However, studies involving the combination of cystemustine with methionine restriction provide valuable insights into its impact on cell cycle progression. The following table summarizes the observed effects on cell cycle phases in cancer cells. It is important to note that these effects are due to the combined action of cystemustine and methionine depletion.

| Treatment Modality | Cell Line(s) | Observed Effect on Cell Cycle | Reference(s) |

| Cystemustine in combination with Methionine-free diet | Melanoma and Glioma | Arrest in the S and G2 phases | [1] |

| Methionine Restriction (alone) | Various Cancer Cells | Arrest in S and G2 phases | [1] |

| Nimustine (a related Chloroethylnitrosourea) | Synchronized cells | Arrest in G2 phase | [6] |

Signaling Pathways and Molecular Mechanisms

The induction of cell cycle arrest by cystemustine is a multi-faceted process initiated by DNA damage. The following section details the key signaling pathways involved.

DNA Damage Response and G2/M Checkpoint Activation

As a DNA alkylating agent, cystemustine induces DNA cross-links, which are converted into DNA double-strand breaks (DSBs) during DNA replication.[6] This triggers the activation of the DNA damage response pathway.

Role of p53 and Cyclin-Dependent Kinase Inhibitors

In cells with functional p53, this tumor suppressor protein plays a critical role in the response to DNA damage. The activation of p53 can lead to the transcriptional upregulation of several target genes, including p21WAF1/CIP1, a potent cyclin-dependent kinase (CDK) inhibitor.

Experimental Protocols

This section provides a general methodology for assessing the effect of cystemustine on cell cycle progression using flow cytometry, a standard technique for this purpose.[7][8][9][10]

Cell Culture and Cystemustine Treatment

-

Cell Seeding: Plate the cancer cell line of interest (e.g., melanoma, glioma cell lines) in appropriate culture dishes at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Drug Preparation: Prepare a stock solution of cystemustine in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in a complete cell culture medium immediately before use.

-

Treatment: Expose the cells to varying concentrations of cystemustine for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Following treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to account for any detached, apoptotic cells.

-

Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye such as propidium (B1200493) iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.

-

-

Flow Cytometry Analysis:

-

Acquire the stained cell samples on a flow cytometer.

-

Analyze the DNA content based on the fluorescence intensity of the PI signal.

-

Use cell cycle analysis software to de-convolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

References

- 1. Phase II Trial of the Association of a Methionine-free Diet with Cystemustine Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]

- 2. Pharmacokinetic study of cystemustine, administered on a weekly schedule in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Carmustine? [synapse.patsnap.com]

- 4. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. DNA Damage Responses during the Cell Cycle: Insights from Model Organisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chloroethylnitrosourea-induced cell death and genotoxicity: cell cycle dependence and the role of DNA double-strand breaks, HR and NHEJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. revvity.com [revvity.com]

- 10. biocompare.com [biocompare.com]

Methodological & Application

Cystemustine Experimental Protocols in Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystemustine, a chloroethylnitrosourea (CENU), is an alkylating agent investigated for its antitumor activity, particularly in melanoma and glioma. Its primary mechanism of action involves inducing DNA damage, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and experimental protocols for studying the effects of cystemustine in a cell culture setting.

Mechanism of Action

Cystemustine exerts its cytotoxic effects primarily through the alkylation of DNA. As a chloroethylating nitrosourea, it generates reactive intermediates that form covalent adducts with DNA bases. This leads to the formation of interstrand crosslinks (ICLs), which are highly toxic lesions that block DNA replication and transcription.[1] This disruption of fundamental cellular processes triggers cell cycle arrest, typically in the S and G2 phases, and ultimately initiates apoptosis.

The efficacy of cystemustine can be modulated by the cellular DNA repair machinery. A key enzyme, O6-methylguanine-DNA methyltransferase (MGMT), can repair the initial O6-chloroethylguanine adduct before it can form the lethal interstrand crosslink.[1] Therefore, tumor cells with low or absent MGMT expression are generally more sensitive to cystemustine and other CENUs.

Quantitative Data

| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |

| Cystemustine | Melanoma (e.g., A375, SK-MEL-28) | MTT | 72 | Data not available | - |

| Cystemustine | Glioma (e.g., U87MG, T98G) | MTT | 72 | Data not available | - |

| Carmustine (B1668450) | U87MG (Glioblastoma) | MTT | Not Specified | 54.40 | [1] |

Note: The IC50 value for carmustine is provided as an example of data presentation. Researchers must determine the IC50 for cystemustine in their specific experimental system.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of cystemustine.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of cystemustine on cancer cell lines using a 96-well plate format.

Materials:

-

Cancer cell lines (e.g., melanoma or glioma)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Cystemustine (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Sterile 96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of cystemustine in complete medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of cystemustine. Include a vehicle control (medium with the same concentration of solvent used to dissolve cystemustine).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells by flow cytometry.

Materials:

-

Cancer cell lines treated with cystemustine

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with cystemustine at the desired concentrations for the appropriate time.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

-

-

Data Interpretation:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.

Materials:

-

Cancer cell lines treated with cystemustine

-

Cold 70% ethanol (B145695)

-

Phosphate-Buffered Saline (PBS)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with cystemustine as described previously.

-

Harvest the cells by trypsinization.

-

Wash the cells once with cold PBS.

-

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

-

Fix the cells overnight at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry.

-

Use a linear scale for the PI signal (usually FL2-A or a similar channel).

-

Gate on single cells to exclude doublets and aggregates.

-

-

Data Analysis:

-

Generate a histogram of DNA content.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., ModFit LT, FlowJo).

-

Visualizations

The following diagrams illustrate the signaling pathway of cystemustine and the experimental workflows.

Caption: Cystemustine DNA Damage Pathway

Caption: Cystemustine In Vitro Experimental Workflow

References

Cystemustine Dosage for In Vivo Animal Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cystemustine dosage and administration for in vivo animal studies, with a focus on melanoma and glioma models. The information is intended to guide researchers in designing and executing preclinical studies involving this chloroethylnitrosourea anticancer agent.

Cystemustine, N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a DNA alkylating agent that has shown activity against cancers such as melanoma and glioma.[1][2] Its primary mechanism of action involves the generation of reactive species that alkylate DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[3] The efficacy of cystemustine can be influenced by the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can repair the DNA adducts formed by the drug.[2] Preclinical studies have also explored the combination of cystemustine with methionine restriction, which may enhance its therapeutic effect by depleting glutathione (B108866) and reducing MGMT activity.[1][2]

Data Presentation: Cystemustine Dosage in Animal Models

The following table summarizes reported and estimated dosages of cystemustine for in vivo studies in mice and rats. It is crucial to note that optimal dosage can vary significantly depending on the animal model, tumor type, and experimental goals.

| Animal Model | Tumor Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Source / Rationale |

| Mouse | |||||

| C57BL/6J | B16 Melanoma | 15 | Intravenous (i.v.) or Intratumoral (i.t.) | Multiple doses (e.g., Days 1, 5, 9 or Days 11, 14, 19 post-inoculation) | Direct experimental data |

| Athymic Nude | Human Glioma Xenograft | ~5 | Intraperitoneal (i.p.) or Intravenous (i.v.) | To be determined empirically | Estimated from human dose (60 mg/m²) using dose conversion formulas.[1][4] |

| Rat | |||||

| Fischer 344 | 9L Gliosarcoma | ~10 | Intraperitoneal (i.p.) or Intravenous (i.v.) | To be determined empirically | Estimated from human dose (60 mg/m²) using dose conversion formulas.[1] |

Note: The dosages for glioma models are estimations based on the commonly used human clinical dose of 60 mg/m².[2][5][6] The conversion was performed using established formulas considering the body surface area of the respective animal models.[1][4] Researchers should perform dose-finding studies to determine the optimal and maximum tolerated dose (MTD) for their specific experimental setup.

Experimental Protocols

Protocol 1: Cystemustine Administration in a Syngeneic B16 Melanoma Mouse Model

This protocol is based on the methodology described in preclinical studies investigating the efficacy of cystemustine against melanoma.

1. Animal Model:

-

C57BL/6J mice, 6-8 weeks old.

2. Tumor Cell Inoculation:

-

Subcutaneously inject 5 x 10^5 B16 melanoma cells into the right flank of the mice.

3. Cystemustine Preparation:

-

Dissolve cystemustine in a suitable vehicle (e.g., physiological serum) to a final concentration appropriate for the desired dosage (15 mg/kg). The solution should be prepared fresh before each administration.

4. Administration:

-

Intravenous (i.v.) Injection: Administer the cystemustine solution via the tail vein.

-

Intratumoral (i.t.) Injection: Inject the cystemustine solution directly into the established tumor.

5. Dosing Schedule (Examples):

-

Early Treatment: Administer cystemustine on days 1, 5, and 9 after tumor cell inoculation.

-

Treatment of Established Tumors: Administer cystemustine on days 11, 14, and 19 after tumor cell inoculation, once tumors are measurable.

6. Monitoring:

-

Monitor tumor growth by caliper measurements twice a week.

-

Monitor animal health and body weight regularly.

Protocol 2: General Protocol for Cystemustine Administration in a Human Glioma Xenograft Mouse Model

This protocol provides a general framework for using cystemustine in athymic nude mice bearing human glioma xenografts.

1. Animal Model:

-

Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

2. Tumor Cell Inoculation:

-

Intracranially implant human glioma cells (e.g., U87 MG) into the desired brain region.

3. Cystemustine Preparation:

-

Prepare cystemustine solution as described in Protocol 1. The estimated starting dose is around 5 mg/kg, but this should be optimized in a dose-escalation study.

4. Administration:

-

Intraperitoneal (i.p.) Injection: Administer the cystemustine solution into the peritoneal cavity.

-

Intravenous (i.v.) Injection: Administer via the tail vein.

5. Dosing Schedule:

-

The dosing schedule should be determined based on the MTD and the specific experimental design. A schedule of once or twice weekly could be a starting point.

6. Monitoring:

-

Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if tumor cells are engineered to express luciferase).

-

Monitor animal health, body weight, and neurological signs.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of cystemustine and a typical experimental workflow for its in vivo evaluation.

References

- 1. How to convert human dose to animal dose? NovoPro [novoprolabs.com]

- 2. Phase II Trial of the Association of a Methionine-free Diet with Cystemustine Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cystemustine in recurrent high grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase II trial of cystemustine, a new nitrosourea, as treatment of high-grade brain tumors in adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Quantification of Cystemustine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cystemustine, a chloroethylnitrosourea derivative of cysteamine (B1669678), is an antineoplastic agent that has shown activity against melanoma and glioma. Its mechanism of action primarily involves DNA alkylation, leading to DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2] Furthermore, Cystemustine has been observed to induce redifferentiation of tumor cells, suggesting a multi-faceted anti-cancer effect.[1][3] Accurate and precise quantification of Cystemustine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.